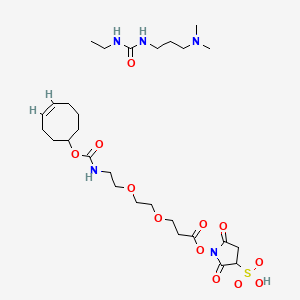

TCO-PEG2-Sulfo-NHS ester

Description

The Evolution of Bioorthogonal Reactivity in Chemical Biology Research

The concept of bioorthogonal chemistry, first introduced in the early 2000s, has revolutionized how scientists probe biological systems. wikipedia.orgnumberanalytics.com Initially rooted in the need for selective protein modification, the field has expanded to enable the study of a wide array of biomolecules, including glycans, lipids, and nucleic acids, in real-time and within living organisms. wikipedia.orgnih.govnih.gov The evolution of this field has been marked by the development of increasingly rapid, selective, and biocompatible reactions. numberanalytics.comnumberanalytics.com Early examples like the Staudinger ligation have been supplemented by more advanced and faster reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). numberanalytics.comescholarship.orgnih.gov This progression has been driven by the continuous demand for tools that offer precise control over biomolecular labeling and manipulation, paving the way for intricate studies of cellular processes and the development of novel therapeutic strategies. pcbiochemres.comnumberanalytics.com

Principles and Methodologies of Click Chemistry in Contemporary Research

Coined by K. Barry Sharpless in 2001, "click chemistry" describes a class of reactions that are modular, high-yielding, and produce minimal byproducts. wikipedia.orgnumberanalytics.comchempep.com These reactions are characterized by their simplicity, stereospecificity, and the use of benign solvents, often water. wikipedia.orgsigmaaldrich.com The core principle is to use reactions with a high thermodynamic driving force to ensure they proceed to completion under mild conditions. wikipedia.org

The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. numberanalytics.comnd.edu However, for applications within living systems, the cytotoxicity of the copper catalyst prompted the development of copper-free alternatives, such as the strain-promoted azide-alkyne cycloaddition (SPAAC). wikipedia.orgalfa-chemistry.com Click chemistry has found widespread use in various scientific domains, including drug discovery, materials science, and bioconjugation, where it is used to attach probes, such as fluorescent dyes, to biomolecules. nd.edunih.govpcbiochemres.com

Key Characteristics of Click Reactions:

| Characteristic | Description |

| Modularity | Reactions can be used to join a wide variety of molecular building blocks. wikipedia.orgsigmaaldrich.com |

| High Yield | Reactions proceed to near completion, maximizing the formation of the desired product. wikipedia.orgnumberanalytics.com |

| Stereospecificity | The reaction produces a single, well-defined stereoisomer. wikipedia.orgnumberanalytics.com |

| Biocompatibility | Reactions can occur in the presence of biological functional groups without side reactions. wikipedia.orgnd.edu |

| Simple Reaction Conditions | Reactions are often insensitive to oxygen and water, and can be performed at or near physiological conditions. wikipedia.orgnumberanalytics.comsigmaaldrich.com |

Fundamentals of trans-Cyclooctene (B1233481) (TCO) in Strain-Promoted Inverse Electron-Demand Diels-Alder (iEDDA) Ligation

The inverse-electron-demand Diels-Alder (iEDDA) reaction is a powerful bioorthogonal reaction that involves the cycloaddition of an electron-rich dienophile with an electron-poor diene. researchgate.netrsc.org trans-Cyclooctene (TCO) has emerged as a highly effective dienophile for this reaction due to its significant ring strain. rsc.orgnih.gov This inherent strain in the trans double bond dramatically accelerates the reaction rate, allowing it to proceed rapidly without the need for a catalyst. nih.govtcichemicals.com

The reaction between TCO and a tetrazine, a commonly used electron-poor diene, is exceptionally fast, with second-order rate constants reaching up to 106 M-1s-1. nih.govrsc.org This rapid kinetics makes the TCO-tetrazine ligation one of the fastest bioorthogonal reactions currently available, enabling efficient labeling at low concentrations of reactants. nih.govresearchgate.net The reaction is highly selective and biocompatible, making it suitable for in vivo applications, including pretargeted imaging and drug delivery. escholarship.orgnih.govresearchgate.net The reactivity of TCO can be further tuned by modifying its structure, for instance, the axial diastereomer of TCO has been shown to be more reactive than the equatorial form. researchgate.net

Strategic Design and Functional Advantages of Polyethylene (B3416737) Glycol (PEG) Linkers in Bioconjugation

Polyethylene glycol (PEG) is a biocompatible and water-soluble polymer that is widely used as a linker in bioconjugation. scielo.brchempep.com The incorporation of PEG linkers, a process known as PEGylation, offers several significant advantages for therapeutic proteins and other biomolecules. broadpharm.comeuropeanpharmaceuticalreview.com

One of the primary benefits of PEGylation is the increased hydrodynamic volume of the conjugate, which reduces its renal clearance and extends its circulation half-life in the body. scielo.breuropeanpharmaceuticalreview.com The hydrophilic nature of PEG improves the solubility of hydrophobic molecules and can help to prevent aggregation. scielo.brinterchim.com Furthermore, the flexible PEG chain can act as a "stealth" shield, masking the biomolecule from the immune system and reducing its immunogenicity and antigenicity. europeanpharmaceuticalreview.compurepeg.com The design of the PEG linker itself is crucial; factors such as length, branching, and the chemistry used to attach it can all impact the properties and performance of the final bioconjugate. americanpharmaceuticalreview.comresearchgate.netacs.orgnih.gov

Advantages of PEGylation in Bioconjugation:

| Advantage | Description |

| Increased Half-Life | Reduces kidney filtration, leading to longer circulation time in the bloodstream. scielo.breuropeanpharmaceuticalreview.com |

| Enhanced Solubility | Improves the solubility of hydrophobic drugs and biomolecules in aqueous environments. scielo.brinterchim.com |

| Reduced Immunogenicity | Shields antigenic sites on the biomolecule, making it less likely to be recognized by the immune system. europeanpharmaceuticalreview.compurepeg.com |

| Improved Stability | Protects the biomolecule from proteolytic degradation. scielo.breuropeanpharmaceuticalreview.com |

| Prevents Aggregation | The steric hindrance provided by the PEG chains can reduce protein aggregation. scielo.brinterchim.com |

Role and Specificity of Sulfo-N-Hydroxysuccinimide (Sulfo-NHS) Esters in Amine-Reactive Conjugations

Sulfo-N-hydroxysuccinimide (Sulfo-NHS) esters are highly reactive functional groups commonly used for the modification of biomolecules. Their primary role is to react specifically with primary amines (-NH2), such as those found on the N-terminus of proteins and the side chain of lysine (B10760008) residues. covachem.comnih.gov This reaction forms a stable and covalent amide bond. researchgate.net

The key advantage of Sulfo-NHS esters over their non-sulfonated counterparts (NHS esters) is their increased water solubility due to the negatively charged sulfonate group. thermofisher.com This allows conjugation reactions to be performed in aqueous buffers without the need for organic co-solvents, which can be detrimental to the structure and function of many proteins. The reaction is most efficient at a pH range of 7 to 9. covachem.com While reactions with other nucleophiles like hydroxyl and sulfhydryl groups can occur, they are significantly slower and the resulting products are less stable, making the reaction highly specific for primary amines under controlled conditions. covachem.comresearchgate.net

Structure

3D Structure of Parent

Properties

Molecular Formula |

C28H49N5O12S |

|---|---|

Molecular Weight |

679.8 g/mol |

IUPAC Name |

1-[3-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid;1-[3-(dimethylamino)propyl]-3-ethylurea |

InChI |

InChI=1S/C20H30N2O11S.C8H19N3O/c23-17-14-16(34(27,28)29)19(25)22(17)33-18(24)8-10-30-12-13-31-11-9-21-20(26)32-15-6-4-2-1-3-5-7-15;1-4-9-8(12)10-6-5-7-11(2)3/h1-2,15-16H,3-14H2,(H,21,26)(H,27,28,29);4-7H2,1-3H3,(H2,9,10,12)/b2-1-; |

InChI Key |

YNSGTSDZEFXCER-ODZAUARKSA-N |

Isomeric SMILES |

CCNC(=O)NCCCN(C)C.C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O |

Canonical SMILES |

CCNC(=O)NCCCN(C)C.C1CC=CCCC(C1)OC(=O)NCCOCCOCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Structural Derivatization of Tco Peg2 Sulfo Nhs Ester

Established Synthetic Routes for TCO-PEG2-Sulfo-NHS Ester

The established synthetic pathway for this compound involves a sequential, convergent strategy. This process ensures that each functional moiety is introduced with high efficiency and minimal side reactions. The general route can be broken down into three primary stages:

TCO Moiety Preparation and Activation : The synthesis often begins with a commercially available or synthesized cyclooctene (B146475) precursor. A common starting point is a cyclooctenol derivative, which is then activated. For instance, the hydroxyl group can be converted into a more reactive species, such as a carbonate, which facilitates the subsequent attachment of the PEG linker. vulcanchem.com This initial step is critical as it prepares the strained alkene for conjugation.

PEG Spacer Incorporation : The second stage involves the introduction of the short polyethylene (B3416737) glycol chain. vulcanchem.com The activated TCO intermediate is reacted with a bifunctional PEG2 derivative. Typically, one end of the PEG molecule has a nucleophilic group (e.g., an amine or hydroxyl) to react with the activated TCO, while the other end terminates in a carboxylic acid, which is necessary for the final step. This reaction is often an etherification or amidation, creating a stable covalent bond between the TCO and the PEG spacer. vulcanchem.com

Sulfo-NHS Ester Formation : The final step is the conversion of the terminal carboxylic acid on the PEG spacer into a highly reactive Sulfo-NHS ester. vulcanchem.com This is typically achieved through carbodiimide (B86325) chemistry, where a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS). The resulting Sulfo-NHS ester is particularly useful for biological applications due to its increased water solubility and its specific reactivity towards primary amines in aqueous media at physiological pH. vulcanchem.com

This systematic approach allows for the modular construction of the final product, with purification often performed after each key step to ensure the purity of the subsequent intermediate.

Chemo-selective Functionalization and Orthogonal Protection Strategies in Synthesis

The synthesis of a heterobifunctional molecule like this compound relies heavily on chemo-selective reactions and orthogonal protecting groups to ensure that each functional group reacts in the desired sequence.

Chemo-selective Functionalization : The inherent reactivity of the TCO and NHS ester groups is a prime example of chemo-selectivity.

The TCO group is designed for inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with tetrazines. rsc.orgconju-probe.com This reaction is exceptionally fast and bioorthogonal, meaning it proceeds with high specificity in complex biological environments without interfering with native functional groups. biorxiv.orgnih.gov

The Sulfo-NHS ester is specifically reactive towards primary amines (e.g., on the N-terminus of proteins or the side chain of lysine (B10760008) residues) to form stable amide bonds. vulcanchem.com This reaction is most efficient at a slightly alkaline pH (7-9). vulcanchem.com

The distinct reactivity of these two groups allows for a two-step conjugation strategy where, for example, a protein is first labeled via its amine groups using the NHS ester, and then a second, tetrazine-modified molecule is attached via the TCO group. vulcanchem.com

Orthogonal Protection Strategies : To prevent unwanted side reactions during synthesis, orthogonal protecting groups are essential. iris-biotech.de These are temporary blocking groups that are stable under certain reaction conditions but can be selectively removed under different, specific conditions. iris-biotech.deiris-biotech.de

In a hypothetical synthetic route, one might encounter the need for:

Amine Protection : If the PEG linker is introduced using an amine-terminated PEG derivative, a protecting group like Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) might be used on a different part of the molecule. Boc is acid-labile, while Fmoc is removed with a base like piperidine. iris-biotech.de

Carboxylic Acid Protection : The terminal carboxylic acid on the PEG linker may need to be protected, for instance as a tert-butyl (tBu) ester, while modifications are made to the TCO moiety. The tBu group can be removed with a mild acid like trifluoroacetic acid (TFA). iris-biotech.deiris-biotech.de

TCO Moiety Stability : The TCO group itself is sensitive to strong acidic conditions. zenodo.org Therefore, synthetic steps, including the removal of protecting groups, must be chosen carefully to maintain the integrity of the strained ring system. zenodo.org For instance, using an Alloc (allyloxycarbonyl) protecting group, which is removed by palladium catalysis, could be employed to avoid harsh acidic or basic conditions that might compromise the TCO ring. universiteitleiden.nl

The selection of a compatible set of protecting groups is a cornerstone of the synthesis, ensuring that the TCO ring remains intact while the Sulfo-NHS ester is formed and purified. zenodo.orguniversiteitleiden.nl

Optimization of Reaction Parameters for Enhanced Synthesis Yields and Purity

Maximizing the yield and purity of this compound requires careful optimization of several reaction parameters at each synthetic step.

Key parameters that are typically optimized include:

Temperature : The formation of the NHS ester is an exothermic reaction. Maintaining a low temperature, often between 0°C and 4°C, is crucial to prevent the decomposition of the activated ester and other thermally sensitive moieties like the TCO ring.

pH Control : The reaction of the NHS ester with amines is highly pH-dependent, with optimal rates typically observed between pH 7 and 9. vulcanchem.com During the synthesis of the NHS ester itself, anhydrous conditions are preferred to prevent hydrolysis of the ester back to the carboxylic acid.

Stoichiometry : The molar ratios of reactants are critical. For the final step, a slight excess of the coupling agents (EDC) and Sulfo-NHS is often used to drive the reaction to completion and maximize the conversion of the carboxylic acid to the Sulfo-NHS ester. mdpi.com

Reaction Time : Monitoring the reaction progress using techniques like TLC or LC-MS helps determine the optimal reaction time. For NHS ester formation, times can range from a few hours to overnight, depending on the specific substrates and conditions. mdpi.com

Atmosphere : For intermediates that are sensitive to moisture or oxidation, conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can significantly improve yields and purity.

Purification : Each intermediate is typically purified to remove unreacted starting materials and byproducts. Techniques like column chromatography, C18 solid-phase extraction (SPE), and preparative HPLC are employed to ensure high purity of the final product. acs.org

The table below summarizes the key parameters and their typical optimization goals.

| Parameter | Typical Condition/Range | Reason for Optimization |

|---|---|---|

| Temperature | 0°C - Room Temperature | Prevents decomposition of thermally sensitive groups (TCO, NHS ester). |

| pH | Anhydrous (synthesis); 7-9 (conjugation) | Prevents hydrolysis of NHS ester during synthesis and maximizes conjugation efficiency. vulcanchem.com |

| Reactant Ratio | Slight excess of coupling agents | Drives reaction to completion for high yield. mdpi.com |

| Reaction Time | 1-4 hours | Ensures complete conversion while minimizing side product formation. mdpi.com |

| Purification Method | Chromatography, SPE | Removes impurities to achieve >95% purity for biological use. acs.org |

Comparative Analysis of PEG Chain Length Influence on TCO-NHS Ester Derivatives in Synthesis

The length of the polyethylene glycol (PEG) spacer in TCO-NHS ester derivatives has a significant impact on the physicochemical properties and biological performance of the resulting conjugates. While this article focuses on the PEG2 variant, comparing it to derivatives with longer PEG chains (e.g., PEG4, PEG8, PEG12) highlights important structure-activity relationships.

Solubility and Aggregation : Increasing the PEG chain length generally enhances the aqueous solubility of the crosslinker and its conjugates. This can be critical for preventing the aggregation of labeled proteins. uiowa.edu

Steric Hindrance and Reactivity : A longer PEG spacer can reduce steric hindrance, providing more flexibility and better access for the TCO and tetrazine moieties to react, especially when conjugating large biomolecules. nih.gov However, studies have also shown that the interplay between the PEG chain and other parts of a conjugate can be complex. One study found that while adding a PEG4 chain improved TCO reactivity compared to a non-PEGylated linker, a combination of a PEG linker with other hydrophobic alkyl chains actually decreased reactivity. escholarship.org

In Vivo Performance : In applications like pre-targeted imaging or drug delivery, the PEG chain length influences the pharmacokinetic profile. Longer PEG chains can sometimes help reduce renal uptake and prolong circulation time. nih.gov

Synthesis and Purification : Synthesizing derivatives with longer, monodisperse PEG chains can be more challenging and costly. Purification can also become more complex due to the increased molecular weight and polydispersity of longer PEG chains.

The following table provides a comparative overview of how different PEG chain lengths affect the properties of TCO-NHS ester derivatives.

| Property | TCO-PEG2-Sulfo-NHS | Longer Chain (e.g., PEG4, PEG12) |

|---|---|---|

| Aqueous Solubility | Good (enhanced by Sulfo group) | Excellent, increases with PEG length. uiowa.edu |

| Steric Hindrance | Moderate | Reduced, provides greater flexibility. nih.gov |

| TCO Reactivity | Effective | Can be enhanced by providing distance from the biomolecule. escholarship.org |

| Synthetic Complexity | Relatively straightforward | Increases with chain length, especially for monodisperse PEGs. |

| Potential for Aggregation | Low | Very low, effective at preventing aggregation of conjugates. uiowa.edu |

Ultimately, the choice of PEG spacer length is a critical optimization step that depends on the specific application, balancing the need for solubility and flexibility against synthetic accessibility and the potential for unintended interactions.

Mechanistic Investigations of Tco Peg2 Sulfo Nhs Ester Reactivity

Kinetics and Thermodynamics of the TCO-Tetrazine Inverse Electron-Demand Diels-Alder (iEDDA) Cycloaddition

The reaction between a TCO moiety and a tetrazine is an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a cornerstone of bioorthogonal chemistry. nih.govmdpi.com This reaction is characterized by its exceptionally rapid kinetics and high selectivity, proceeding swiftly without the need for a catalyst. mdpi.com The driving force for the rapid reaction is the high degree of ring strain in the TCO molecule. rsc.org

The reaction proceeds through a cycloaddition followed by a retro-Diels-Alder reaction, which releases nitrogen gas. conju-probe.com Second-order rate constants (k₂) for TCO-tetrazine ligations are among the fastest known in bioorthogonal chemistry, often reaching values of 10³ to 10⁶ M⁻¹s⁻¹. nih.govmdpi.comnih.gov For instance, the reaction of TCO with dipyridyl tetrazine exhibits a rate constant of 2000 M⁻¹s⁻¹ in a methanol/water mixture. nih.gov The specific rate is highly dependent on the substituents on both the tetrazine and the conformation of the TCO ring. acs.orgresearchgate.net Studies have shown that rates can be significantly enhanced by using more strained TCO derivatives or electron-withdrawing groups on the tetrazine. nih.govacs.org For example, a conformationally-strained dioxolane-fused TCO (d-TCO) reacts with a water-soluble tetrazine derivative with a k₂ value of 366,000 M⁻¹s⁻¹ in pure water. nih.govresearchgate.netrsc.org

Table 1: Second-Order Rate Constants (k₂) for Various TCO-Tetrazine Reactions

| Dienophile | Tetrazine Derivative | Solvent | Temperature (°C) | Rate Constant (k₂ in M⁻¹s⁻¹) | Reference(s) |

|---|---|---|---|---|---|

| TCO | 3,6-dipyridal-s-tetrazine | 9:1 Methanol/Water | RT | ~2000 | nih.gov |

| TCO-PEG₄ | MePh-Tz | DPBS | 37 | 990 | acs.org |

| TCO-PEG₄ | MeDHP-Tz | DPBS | 37 | 1820 | acs.org |

| TCO-PEG₄ | Me4Pyr-Tz | DPBS | 37 | 2740 | acs.org |

| TCO-PEG₄ | Me2Pyr-Tz | DPBS | 37 | 5120 | acs.org |

| TCO-PEG₄ | DHP₂-Tz | DPBS | 37 | 6450 | acs.org |

| d-TCO | 3,6-dipyridyl-s-tetrazine | Water | 25 | 366,000 | nih.govresearchgate.net |

| s-TCO | 3,6-diphenyl-s-tetrazine | Methanol | 25 | 3100 | nih.gov |

RT = Room Temperature

From a thermodynamic perspective, the reaction is highly favorable, driven by the release of strain energy from the TCO ring. nih.gov Computational studies using density functional theory (DFT) have been employed to investigate the energetics of the transition state. acs.orgresearchgate.netacs.orgresearchgate.net The free energy of activation (ΔG‡) for the reaction of a vinyl ether-tetrazine with TCO was calculated to be 16.0 kcal/mol. acs.org This activation energy is influenced by both the distortion energy required to force the reactants into the transition-state geometry and the stabilizing interaction energy between them. acs.orgacs.org For most tetrazine derivatives, there is a linear relationship between the activation energy and the energy of the tetrazine's lowest unoccupied molecular orbital (LUMO), which interacts with the dienophile's highest occupied molecular orbital (HOMO). acs.orgrsc.org

Table 2: Calculated Activation Free Energies (ΔG‡) for iEDDA Reactions

| Tetrazine Derivative | Dienophile | ΔG‡ (kcal/mol) | Reference(s) |

|---|---|---|---|

| MVE-Tz | TCO | 16.0 | acs.org |

| Ph-Tz | TCO | 15.0 | acs.org |

| Ta-Tz | TCO | 14.6 | acs.org |

Calculations performed at the CPCM(water)-M06-2X/6-311+G(d,p)//M06-2X/6-31G(d) level of theory.

Molecular Mechanism of Amide Bond Formation via Sulfo-NHS Ester Reactivity with Primary Amines

The Sulfo-NHS ester moiety facilitates the covalent attachment of the TCO-PEG2 linker to biomolecules containing primary amines, such as the N-terminus of a protein or the ε-amino group of lysine (B10760008) residues. researchgate.netcovachem.com The reaction mechanism is a nucleophilic acyl substitution. creative-proteomics.com

The process begins with the nucleophilic attack of the unprotonated primary amine on the carbonyl carbon of the Sulfo-NHS ester. sangon.comnih.gov This forms a tetrahedral intermediate, which then collapses, resulting in the formation of a stable, covalent amide bond. creative-proteomics.comjpsionline.comnih.gov The N-hydroxysulfosuccinimide is released as a byproduct. jpsionline.comthermofisher.com The inclusion of the sulfonate group (–SO₃⁻) on the N-hydroxysuccinimide ring does not alter the fundamental reaction chemistry. thermofisher.com Its primary role is to confer water solubility to the reagent, allowing the reaction to be performed in aqueous buffers without the need for organic co-solvents and preventing the reagent from crossing cell membranes. covachem.comthermofisher.comsangon.comthermofisher.com

This acylation reaction is highly selective for primary amines under typical bioconjugation conditions (pH 7-9). covachem.com While side reactions with other nucleophilic groups like sulfhydryls (thiols) or hydroxyls can occur, they are generally much slower, and the resulting thioester or ester linkages are more susceptible to hydrolysis than the stable amide bond formed with amines. covachem.comnih.govnih.gov

Impact of Aqueous Environment and pH on Conjugation Efficiency and Reagent Stability

The efficiency of conjugation using TCO-PEG2-Sulfo-NHS ester is profoundly influenced by the aqueous environment, particularly pH, which affects both the TCO-tetrazine ligation and the Sulfo-NHS ester reaction differently.

For the TCO-tetrazine iEDDA reaction, the rate has been found to increase in aqueous media. conju-probe.com Protic solvents are known to accelerate this type of cycloaddition. rsc.org

The reactivity of the Sulfo-NHS ester is highly pH-dependent. lumiprobe.com The reaction with primary amines requires the amine to be in its unprotonated, nucleophilic state. lumiprobe.com At acidic pH, primary amines are protonated (–NH₃⁺), rendering them non-nucleophilic and thus unreactive. lumiprobe.com The optimal pH range for the Sulfo-NHS ester reaction is typically between pH 7 and 9, with pH 7.2–8.5 being most common. jpsionline.comthermofisher.comfishersci.com

Table 3: Hydrolytic Half-life of NHS/Sulfo-NHS Esters at Different pH Values

| pH | Temperature (°C) | Half-life | Reference(s) |

|---|---|---|---|

| <6.5 | RT | > 2 hours | nih.gov |

| 7.0 | 4 | 4-5 hours | thermofisher.com |

| 7.0 | RT | 4-5 hours | sangon.comthermofisher.com |

| 8.0 | RT | 1 hour | sangon.comthermofisher.com |

| >8.0 | RT | < 15 minutes | nih.gov |

| 8.6 | 4 | 10 minutes | thermofisher.com |

| 8.6 | RT | 10 minutes | sangon.comthermofisher.cominterchim.fr |

RT = Room Temperature. Data compiled for general NHS and Sulfo-NHS esters.

Degradation Pathways and Stability Profiles of TCO and Sulfo-NHS Moieties in Biological Buffers

The stability of both the TCO and Sulfo-NHS ester functionalities in biological buffers is crucial for successful and reproducible conjugation.

The primary degradation pathway for the TCO moiety is isomerization to its thermodynamically more stable, but unreactive, cis-cyclooctene (CCO) isomer. acs.orgnih.gov While some highly substituted TCO derivatives exhibit considerable stability in aqueous solutions and even blood serum, this isomerization can be a significant issue in certain biological media. nih.govrsc.orgacs.org It has been shown that TCOs can rapidly isomerize to CCOs in standard cell culture media (like DMEM) and in "aged" plasma. acs.orgnih.govresearchgate.net This degradation has been attributed to catalysis by thiamine (B1217682) degradation products present in the media. acs.orgnih.govresearchgate.net For long-term storage of TCO-conjugated molecules, buffers containing thiols or azides should be avoided. interchim.fr However, under controlled conditions, TCO-labeled proteins can show good stability; for example, a TCO-PEG3-modified antibody lost only about 10.5% of its reactivity after four weeks in PBS at 4°C. interchim.fr

For the Sulfo-NHS ester moiety, the main degradation pathway in biological buffers is hydrolysis, as discussed previously. This reaction converts the active ester back into the unreactive carboxylic acid and releases N-hydroxysulfosuccinimide. thermofisher.comthermofisher.com The rate of hydrolysis is the primary determinant of the reagent's stability in solution and is highly dependent on pH, temperature, and buffer composition. sangon.comnih.gov The reagent is moisture-sensitive, and stock solutions should be prepared fresh in anhydrous solvent like DMSO or DMF and used immediately to minimize hydrolytic decomposition. covachem.comfishersci.com It is critical to use amine-free buffers, such as phosphate-buffered saline (PBS) or HEPES, for the reaction, as buffers containing primary amines (e.g., Tris) will compete with the target molecule for reaction with the ester. covachem.comthermofisher.comlumiprobe.com

Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| TCO | trans-Cyclooctene (B1233481) |

| PEG | Polyethylene (B3416737) glycol |

| Sulfo-NHS | N-hydroxysulfosuccinimide |

| iEDDA | inverse-Electron-Demand Diels-Alder |

| CCO | cis-Cyclooctene |

| DPBS | Dulbecco's Phosphate-Buffered Saline |

| MES | 2-(N-morpholino)ethanesulfonic acid |

| HEPES | 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid |

| DMSO | Dimethyl sulfoxide |

| DMF | Dimethylformamide |

| EDC | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide |

| TCEP | tris(2-carboxyethyl)phosphine |

| DTT | Dithiothreitol |

| BSA | Bovine Serum Albumin |

| IgG | Immunoglobulin G |

Advanced Applications in Biomolecular Engineering and Research Modalities

Strategies for Site-Specific Functionalization of Biomacromolecules

The strategic design of TCO-PEG2-Sulfo-NHS ester allows for its application in a variety of site-specific functionalization techniques, targeting a range of biomacromolecules for downstream applications in research and diagnostics.

Covalent Labeling of Proteins and Antibodies via Amine Reactivity

A primary application of this compound is the covalent labeling of proteins and antibodies. The Sulfo-NHS ester group reacts efficiently with primary amines, such as the ε-amine of lysine (B10760008) residues, which are abundantly available on the surface of most proteins and antibodies. interchim.frescholarship.org This reaction proceeds under mild pH conditions (typically pH 7-9) to form a stable amide bond. interchim.fr

The process involves incubating the target protein with the this compound, allowing the amine-reactive group to form a covalent bond. This introduces the TCO moiety onto the protein surface, preparing it for a secondary, highly specific reaction. The hydrophilic PEG spacer is critical in this context, as it improves the water solubility of the linker and the final conjugate, which can reduce protein aggregation. interchim.frescholarship.org Furthermore, the flexibility of the PEG chain helps to extend the TCO group away from the protein surface, minimizing steric hindrance and making it more accessible for subsequent ligation with a tetrazine-modified molecule. interchim.frvectorlabs.com This two-step labeling strategy is particularly advantageous for creating antibody-drug conjugates (ADCs) or for attaching imaging agents. medchemexpress.com

However, a notable challenge with this method is controlling the stoichiometry of the reaction. Because lysine residues are often numerous and distributed across the protein surface, the reaction can result in a heterogeneous mixture of products with varying numbers of TCO groups attached. escholarship.org The reaction conditions, such as pH and the molar ratio of linker to protein, must be carefully optimized to achieve the desired degree of labeling while preserving the protein's native function. escholarship.org

| Property | Description | Reference |

| Reactive Group | Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester | interchim.fr |

| Target Functional Group | Primary amines (-NH2), e.g., lysine side chains | escholarship.org |

| Resulting Bond | Stable amide bond | escholarship.org |

| Key Features | Introduces a bioorthogonal TCO handle for click chemistry | medchemexpress.com |

| Spacer Arm | PEG2 (two polyethylene (B3416737) glycol units) | medchemexpress.commedchemexpress.com |

| Benefits of Spacer | Increases water solubility, reduces aggregation, minimizes steric hindrance | interchim.frvectorlabs.com |

Directed Conjugation to Peptides and Other Biopolymers

The amine-reactive nature of this compound extends its utility to the directed conjugation of peptides and other biopolymers that possess primary amine groups. This includes synthetic peptides with N-terminal amines or internal lysine residues, as well as amine-functionalized oligonucleotides and polysaccharides.

The conjugation process mirrors that of proteins, where the Sulfo-NHS ester forms a stable amide linkage with available primary amines on the biopolymer. This precise covalent modification installs a TCO group, which can then participate in an inverse-electron-demand Diels-Alder cycloaddition (iEDDA) reaction with a tetrazine-bearing molecule. medchemexpress.combroadpharm.com This iEDDA reaction is exceptionally fast and selective, allowing for the efficient formation of conjugates even at low concentrations and in complex biological media. interchim.frbroadpharm.com

This methodology is instrumental in creating complex biomolecular structures. For instance, a peptide functionalized with TCO can be precisely coupled to a tetrazine-modified nanoparticle or a fluorescent probe. The PEG2 linker plays a crucial role by providing spatial separation between the biopolymer and the conjugated molecule, which can be essential for maintaining the biological activity or detection sensitivity of the final construct. interchim.fr

Functionalization of Primary Amine-Containing Research Probes

Many small-molecule research probes, such as fluorophores, biotin (B1667282) derivatives, or drug molecules, are synthesized with or can be modified to include a primary amine handle. This compound serves as an effective tool for converting these amine-containing probes into bioorthogonal reagents.

By reacting the amine group on the probe with this compound, the probe becomes functionalized with a TCO moiety. This TCO-tagged probe can then be used in a variety of bioorthogonal labeling experiments. For example, a TCO-functionalized fluorescent dye can be used to label tetrazine-modified proteins inside living cells for imaging studies. broadpharm.com This approach allows researchers to pre-label a target with a tetrazine and then introduce the TCO-probe for detection, a strategy known as pre-targeting, which can improve signal-to-noise ratios in imaging applications. escholarship.org

Integration in Proteolysis-Targeting Chimera (PROTAC) Research

This compound is increasingly recognized as a valuable component in the modular synthesis of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.comtargetmol.comtargetmol.com PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system. targetmol.comnih.gov

This compound as a Versatile PROTAC Linker Platform

A PROTAC molecule consists of three main components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.govnih.gov The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC by influencing the formation and stability of the key ternary complex (target protein-PROTAC-E3 ligase). nih.govdundee.ac.uk

This compound can be used to construct PROTACs in a modular fashion. medchemexpress.comcnreagent.com For instance, a ligand for the target protein containing a primary amine can be reacted with the this compound. This creates an intermediate molecule with a TCO handle. This TCO-functionalized ligand can then be joined to a tetrazine-modified E3 ligase ligand via the highly efficient iEDDA click reaction. This modular approach allows for the rapid synthesis of a library of PROTACs with different linkers, target ligands, or E3 ligase ligands to optimize degradation efficiency.

| Component | Function in PROTAC Assembly | Reference |

| Sulfo-NHS Ester | Reacts with an amine-containing ligand (either for the target protein or E3 ligase) to form a stable amide bond. | interchim.fr |

| TCO Group | Provides a bioorthogonal handle for a subsequent click reaction with a tetrazine-modified partner ligand. | medchemexpress.com |

| PEG2 Linker | Forms part of the final PROTAC linker, influencing solubility, cell permeability, and the geometry of the ternary complex. | nih.gov |

Design Principles for Ternary Complex Formation with this compound-Containing PROTACs

The formation of a stable and productive ternary complex is the determining factor for a PROTAC's success. nih.govdundee.ac.uk The linker's length, rigidity, and chemical composition are critical design parameters that dictate the relative orientation and proximity of the target protein and the E3 ligase. nih.gov

Enhancing Pretargeting Methodologies in Imaging Research

Pretargeting strategies in imaging research are designed to improve the contrast and reduce the background signal by separating the targeting and imaging steps. This compound plays a crucial role in these advanced methodologies.

Two-Step Bioorthogonal Labeling for Enhanced Signal-to-Noise Ratio in Research Models

The two-step pretargeting approach involves the initial administration of a biomolecule, such as an antibody conjugated with a TCO group, which is allowed to accumulate at the target site and clear from circulation. This is followed by the administration of a smaller, fast-clearing imaging agent carrying a tetrazine (Tz) moiety. The this compound is instrumental in the first step, enabling the straightforward attachment of the TCO group to primary amines on the targeting biomolecule.

The subsequent bioorthogonal reaction between the TCO-functionalized biomolecule and the tetrazine--labeled imaging probe at the target site leads to a significant enhancement of the signal-to-noise ratio. mdpi.com This is because the unbound, radiolabeled tetrazine clears rapidly from the body, minimizing background radiation. nih.gov Research in preclinical models has demonstrated the effectiveness of this strategy. For instance, in xenograft-bearing mice, pretargeting with a TCO-modified antibody followed by a radiolabeled tetrazine resulted in significantly higher tumor-to-muscle ratios compared to conventional imaging methods. mdpi.com

| Research Model | Targeting Agent | Imaging Agent | Key Finding | Reference |

|---|---|---|---|---|

| LS174T human colorectal tumor xenografts | TCO-modified anti-TAG-72 monoclonal antibody (CC49) | 18F-labeled tetrazine | Pretargeted imaging resulted in clear tumor visualization with reduced background signal. | nih.gov |

| A431 xenograft-bearing mice | TCO-modified cetuximab | 68Ga-labeled tetrazine | Higher tumor uptake and a 2.64 tumor/liver ratio were observed with a 23-hour pretargeting interval. | mdpi.com |

| BT-474 tumor-bearing mice | TCO-trastuzumab | 18F-labeled TAF | Clear tumor visualization with a tumor uptake of 1.5 ± 0.1%ID/g. | nih.gov |

Kinetic Advantages of TCO-Tetrazine Ligation in Rapid Pretargeting Schemes

The success of pretargeting strategies heavily relies on the kinetics of the bioorthogonal reaction. The ligation between TCO and tetrazine is an inverse electron-demand Diels-Alder (IEDDA) cycloaddition, which is exceptionally fast, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹. broadpharm.comnih.gov This rapid reaction rate is a significant advantage in vivo, as it allows for efficient capture of the imaging agent by the pre-targeted biomolecule even at low concentrations.

The this compound provides a stable and highly reactive TCO moiety for this ligation. The PEG spacer in the linker enhances the aqueous solubility and bioavailability of the TCO-conjugated biomolecule, while also minimizing steric hindrance, thereby facilitating a more efficient reaction with the incoming tetrazine probe. axispharm.com The fast kinetics of the TCO-tetrazine reaction are crucial for minimizing the circulation time of the radiolabeled probe, which in turn reduces the radiation dose to non-target tissues. researchgate.net

| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) | Reaction Conditions | Reference |

|---|---|---|---|---|

| TCO-conjugated CC49 antibody | [111In]In-labeled-Tz | (13 ± 0.08) × 10³ M⁻¹s⁻¹ | PBS at 37 °C | nih.gov |

| trans-cyclooctene (B1233481) | 3,6-dipyridyl-s-tetrazine | 2000 M⁻¹s⁻¹ | 9:1 methanol/water | nih.gov |

| Hydrogen-substituted tetrazines | TCO derivatives | up to 30,000 M⁻¹s⁻¹ | Aqueous media | iris-biotech.de |

| Methyl-substituted tetrazines | TCO derivatives | ~1000 M⁻¹s⁻¹ | Aqueous media | iris-biotech.de |

Surface Functionalization of Nanomaterials for Research Applications

This compound is a versatile tool for the surface functionalization of a wide range of nanomaterials, including nanoparticles, liposomes, and quantum dots. This functionalization is critical for tailoring their properties for specific research applications.

Ligand Immobilization on Nanoparticle Constructs

The Sulfo-NHS ester moiety of the this compound reacts efficiently with primary amines present on the surface of various nanoparticles, allowing for the covalent immobilization of the TCO group. This process is straightforward and occurs under mild aqueous conditions, preserving the integrity of both the nanoparticle and the attached ligand.

Once functionalized with TCO groups, these nanoparticles can be used to immobilize a variety of tetrazine-modified ligands, such as peptides, small molecules, or nucleic acids. This modular approach allows for the creation of customized nanoparticle constructs for applications in targeted drug delivery, cellular imaging, and diagnostics. For example, vancomycin (B549263) modified with TCO has been used to label Gram-positive bacteria, which are then detected by the addition of tetrazine-modified magnetic fluorescent nanoparticles. researchgate.net

Creation of Multifunctional Nanosystems for Advanced Research Probes

The ability to functionalize nanoparticles with TCO moieties opens up possibilities for creating multifunctional nanosystems. By using this compound, a nanoparticle can be endowed with a reactive handle for subsequent bioorthogonal conjugation. This allows for the attachment of multiple different molecules to a single nanoparticle scaffold.

For instance, a nanoparticle could be functionalized with a targeting ligand via one chemical method and then, using the TCO handle, be conjugated to an imaging agent or a therapeutic payload that has been modified with a tetrazine. This strategy enables the development of "theranostic" nanosystems that combine diagnostic and therapeutic capabilities in a single platform. Such advanced research probes are invaluable for studying complex biological processes and for the development of novel therapeutic strategies.

| Nanomaterial | Functionalization Strategy | Immobilized Ligand/Probe | Research Application | Reference |

|---|---|---|---|---|

| Magnetic Fluorescent Nanoparticles (MFNP) | TCO-vancomycin binding to bacteria, followed by Tz-MFNP addition. | Vancomycin (via TCO) | Detection of Gram-positive bacteria. | researchgate.net |

| Microbubbles | Coupling of tetrazine-tagged microbubbles to TCO-modified antibodies targeting VEGFR2. | Anti-VEGFR2 antibodies (via TCO) | Ultrasound molecular imaging of tumors. | mdpi.com |

| Monoclonal Antibody (Trastuzumab) | Conjugation of TCO-NHS to the antibody. | Astatine-211 labeled effector molecule | Pretargeted alpha therapy of disseminated cancer. | nih.gov |

Development of Novel Research Probes and Biosensors

The unique reactivity of the TCO group provided by this compound has facilitated the development of a new generation of research probes and biosensors. The ability to perform bioorthogonal labeling under physiological conditions has been a game-changer for studying biological processes in living cells and organisms.

By incorporating TCO moieties into biomolecules of interest, researchers can use tetrazine-functionalized fluorophores to visualize and track these molecules in real-time. The "turn-on" fluorescence of some tetrazine probes upon reaction with TCO provides a low-background signal, which is highly desirable for sensitive imaging applications. nih.gov This approach has been used to label proteins, glycans, and other cellular components to study their dynamics and interactions. Furthermore, the TCO-tetrazine ligation can be used to assemble complex molecular probes in situ, enabling the detection of specific enzymatic activities or the presence of particular biomarkers.

Methodological Development and Experimental Optimization

Optimizing Reaction Conditions for Bioconjugation with TCO-PEG2-Sulfo-NHS Ester

The conjugation of this compound to biomolecules, primarily targeting primary amines (e.g., the N-terminus of a polypeptide chain and the ε-amine of lysine (B10760008) residues), requires precise control over several reaction parameters to ensure high efficiency and selectivity. glenresearch.comthermofisher.com The Sulfo-NHS ester moiety reacts with primary amines under slightly alkaline conditions to form stable amide bonds. thermofisher.com

Key Reaction Parameters:

pH: The reaction is highly pH-dependent. lumiprobe.com The primary amine target must be deprotonated to act as a nucleophile, which is favored at a pH above its pKa. However, at excessively high pH, the rate of hydrolysis of the Sulfo-NHS ester increases significantly, competing with the desired aminolysis reaction. lumiprobe.comthermofisher.com The optimal pH range for NHS ester conjugations is generally between 7.2 and 8.5, with some protocols recommending a specific pH of 8.3-8.5 for maximal efficiency. thermofisher.comlumiprobe.com

Buffer System: The choice of buffer is critical. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible as they will compete with the target biomolecule for reaction with the NHS ester. thermofisher.cominterchim.fr Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate (B1201080) buffers, which are non-nucleophilic and maintain stable pH during the reaction. glenresearch.comthermofisher.com

Reagent Concentration (Molar Excess): A molar excess of the this compound reagent over the biomolecule is typically used to drive the reaction to completion. The optimal molar excess can vary depending on the concentration of the protein and the number of available primary amines. A 20-fold molar excess is a common starting point for protein labeling. interchim.fr However, this must be optimized to achieve the desired degree of labeling without causing excessive modification that could lead to protein aggregation or loss of function.

Reaction Time and Temperature: NHS ester reactions are often carried out for 30 minutes to 2 hours at room temperature or for longer periods (e.g., overnight) at 4°C to minimize potential degradation of sensitive biomolecules. thermofisher.cominterchim.fr The specific duration should be optimized based on the reactivity of the target biomolecule and the stability of the ester.

| Parameter | Recommended Range/Condition | Rationale |

|---|---|---|

| pH | 7.2 - 8.5 | Balances amine deprotonation (reactivity) with NHS ester hydrolysis (instability). thermofisher.comlumiprobe.com |

| Buffer System | Phosphate, Bicarbonate, HEPES, Borate | Avoids competing primary amines present in buffers like Tris or glycine. thermofisher.cominterchim.fr |

| Molar Excess of Reagent | 10- to 20-fold | Drives the reaction forward; requires optimization for specific biomolecules. interchim.fr |

| Temperature | 4°C to Room Temperature | Lower temperatures can be used for sensitive biomolecules and to slow hydrolysis. thermofisher.com |

| Reaction Time | 30 minutes - 4 hours | Dependent on temperature, pH, and reagent concentration. thermofisher.com |

Strategies for Mitigating Reagent Hydrolysis and Non-Specific Conjugation

Two primary challenges in bioconjugation with this compound are the hydrolysis of the reactive ester and non-specific binding of the reagent or conjugated product.

Mitigating Hydrolysis: The Sulfo-NHS ester is susceptible to hydrolysis, a competing reaction where water acts as a nucleophile, converting the ester back to a carboxylic acid and releasing N-hydroxysulfosuccinimide. glenresearch.comthermofisher.com The rate of this hydrolysis is highly dependent on pH. thermofisher.comthermofisher.com For instance, the half-life of an NHS ester can be several hours at pH 7 but drops to mere minutes at pH 8.6. thermofisher.com Strategies to minimize hydrolysis include:

Prompt Use of Reagents: this compound should be dissolved in a dry, water-miscible organic solvent like DMSO or DMF immediately before being added to the aqueous reaction buffer. glenresearch.comlumiprobe.com

pH Control: Maintaining the reaction pH within the optimal, but not excessively high, range (7.2-8.0) is crucial. thermofisher.com

Concentration: Running the reaction at a higher biomolecule concentration can favor the bimolecular reaction with the amine over the unimolecular hydrolysis reaction with water. glenresearch.com

Mitigating Non-Specific Conjugation: Non-specific binding (NSB) can occur due to hydrophobic or electrostatic interactions between the reagent or the labeled biomolecule and other surfaces or molecules in the system. nicoyalife.com This can lead to inaccurate quantification and reduced purity of the final conjugate. Key mitigation strategies include:

Buffer Additives: Adding blocking agents like Bovine Serum Albumin (BSA) can help shield the analyte from non-specific protein-protein interactions. nicoyalife.com The inclusion of non-ionic surfactants, such as Tween 20 or Triton X-100, at low concentrations can disrupt hydrophobic interactions. nicoyalife.com

Ionic Strength: Increasing the salt concentration (e.g., with NaCl) in the buffer can create a shielding effect that reduces charge-based, non-specific interactions. nicoyalife.com

Quenching: After the desired reaction time, the reaction can be quenched by adding a small molecule with a primary amine, such as Tris or hydroxylamine. thermofisher.com This consumes any remaining unreacted this compound, preventing further labeling or non-specific reactions during purification and analysis. thermofisher.com

| Challenge | Strategy | Mechanism of Action |

|---|---|---|

| Reagent Hydrolysis | Use anhydrous solvents for stock solutions | Minimizes premature contact with water before addition to the reaction buffer. glenresearch.com |

| Strict pH control (pH 7.2-8.0) | Slows the rate of hydrolysis, which accelerates significantly at higher pH values. thermofisher.com | |

| Use high biomolecule concentration | Favors the desired bioconjugation reaction kinetically over hydrolysis. glenresearch.com | |

| Non-Specific Conjugation | Add blocking proteins (e.g., BSA) | Shields charged and hydrophobic surfaces to prevent unwanted protein interactions. nicoyalife.com |

| Add non-ionic surfactants (e.g., Tween 20) | Disrupts non-specific hydrophobic interactions. nicoyalife.com | |

| Increase buffer ionic strength (e.g., NaCl) | Masks electrostatic interactions that can lead to non-specific binding. nicoyalife.com | |

| Quench reaction with Tris or hydroxylamine | Deactivates excess reactive NHS ester to prevent further non-specific modification. thermofisher.com |

Analytical Techniques for Characterization of Conjugated Biomolecules and Reaction Products

Thorough characterization of the this compound-derived conjugate is essential to confirm successful labeling, determine the degree of modification, and assess the purity and integrity of the product. A combination of analytical techniques is typically employed. researchgate.netmtoz-biolabs.com

UV-Vis Spectroscopy: A straightforward method to determine the concentration of the conjugated protein. For some conjugates, if the TCO tag or a subsequent reaction partner has a unique absorbance, this technique can also be used to estimate the degree of labeling. escholarship.org

Mass Spectrometry (MS): This is a powerful tool for confirming covalent modification. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI-MS) can precisely measure the molecular weight of the conjugate. mtoz-biolabs.comescholarship.org The mass shift observed after conjugation corresponds to the mass of the attached TCO-PEG2-Sulfo-NHS moiety, allowing for confirmation of labeling and calculation of the average number of labels per biomolecule.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is central to characterization. mtoz-biolabs.compharmafocusamerica.com

Size-Exclusion Chromatography (SEC): Used to assess the purity of the conjugate and detect the presence of aggregates or fragments that may have formed during the labeling process. researchgate.netpharmafocusamerica.com

Reversed-Phase HPLC (RP-HPLC): Can separate labeled from unlabeled species and, in some cases, resolve species with different numbers of attached labels. pharmafocusamerica.com

Hydrophobic Interaction Chromatography (HIC): A non-denaturing technique particularly useful for determining the distribution of conjugated species. The addition of the relatively hydrophobic TCO group increases the retention time of the biomolecule, allowing for the separation of species with different degrees of labeling. researchgate.netpharmafocusamerica.com

Gel Electrophoresis: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) can provide a qualitative assessment of conjugation. A successful conjugation will result in a shift in the molecular weight of the protein, which can be visualized as a band shift on the gel.

| Technique | Information Obtained | Primary Application |

|---|---|---|

| UV-Vis Spectroscopy | Protein concentration, degree of labeling (if chromophoric) | Quantification of final product. escholarship.org |

| Mass Spectrometry (MALDI-TOF, ESI-MS) | Precise molecular weight of the conjugate | Confirmation of covalent modification and degree of labeling. mtoz-biolabs.comescholarship.org |

| Size-Exclusion Chromatography (SEC) | Aggregation and fragmentation analysis | Assessment of conjugate purity and stability. pharmafocusamerica.com |

| Hydrophobic Interaction Chromatography (HIC) | Distribution of species with different degrees of labeling | Determination of labeling heterogeneity. researchgate.netpharmafocusamerica.com |

| SDS-PAGE | Apparent molecular weight shift | Qualitative confirmation of successful conjugation. |

Purification and Isolation Methodologies for this compound-Derived Conjugates

After the conjugation reaction, it is crucial to remove excess, unreacted this compound and reaction byproducts (e.g., hydrolyzed reagent, N-hydroxysulfosuccinimide) from the final conjugate. interchim.fr The choice of purification method depends on the size and properties of the biomolecule.

Size-Exclusion Chromatography (SEC) / Desalting: This is the most common method for purifying proteins and other macromolecules. interchim.fr It separates molecules based on their size. The larger bioconjugate elutes first, while the smaller, unreacted reagent and byproducts are retained longer and elute later. Pre-packed desalting columns (e.g., Zeba™ spin columns) offer a rapid and efficient means of buffer exchange and purification. interchim.frescholarship.org

Dialysis: A traditional method for removing small molecules from macromolecular solutions. The reaction mixture is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) membrane, which allows the small, unwanted molecules to diffuse out into a larger volume of buffer while retaining the large bioconjugate. interchim.fr

Affinity Chromatography: This technique can be used if the biomolecule has a specific affinity tag (e.g., a His-tag) or if a purification handle is incorporated into the linker itself. nih.govresearchgate.net For instance, TCO-functionalized agarose (B213101) beads can be used to capture tetrazine-labeled molecules, and a similar principle could be applied in reverse to purify TCO-conjugates if a tetrazine-functionalized resin is available. vectorlabs.com

Tangential Flow Filtration (TFF): For larger-scale preparations, TFF (also known as cross-flow filtration) is an efficient method for buffer exchange and removal of low-molecular-weight impurities. It is a rapid and scalable alternative to dialysis.

| Methodology | Principle of Separation | Typical Use Case |

|---|---|---|

| Size-Exclusion Chromatography (Desalting) | Molecular size | Rapid removal of excess reagent from proteins and antibodies. interchim.fr |

| Dialysis | Molecular weight cut-off (MWCO) | Thorough buffer exchange and removal of small molecule impurities. interchim.fr |

| Affinity Chromatography | Specific binding interactions | High-purity isolation based on an affinity tag on the biomolecule or linker. nih.gov |

| Tangential Flow Filtration (TFF) | Molecular size and pressure gradient | Large-scale purification and buffer exchange. |

Theoretical and Computational Approaches in Conjugate Design

Computational Modeling of iEDDA Reaction Pathways Involving TCO Moieties

The inverse-electron demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine is the cornerstone of the utility of TCO-PEG2-Sulfo-NHS ester. nih.govnih.gov Computational modeling, particularly using Density Functional Theory (DFT), has been pivotal in understanding and predicting the reactivity of this bioorthogonal ligation. rsc.orgnih.gov

Computational studies have elucidated that the remarkable reaction rates are largely attributable to the high degree of ring strain in the TCO moiety. nih.govrsc.org The pre-distorted conformation of the strained dienophile lowers the distortion energy required to reach the transition state, thus decreasing the activation energy of the reaction. rsc.org DFT calculations are routinely used to compute the activation barriers (ΔG‡) and reaction energies of the cycloaddition. These calculations help in screening new TCO derivatives with potentially faster kinetics. nih.gov For instance, computational models have shown that geminal substitution on the TCO core can lead to increased olefinic strain and result in faster kinetics. nih.gov

Frontier Molecular Orbital (FMO) theory is another key computational approach applied to the iEDDA reaction. rsc.org The reaction rate is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile (TCO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene (tetrazine). A smaller HOMO-LUMO gap generally correlates with a faster reaction rate. Computational methods can accurately predict these orbital energies, allowing for the in silico tuning of substituents on both the TCO and tetrazine partners to optimize reaction kinetics. nih.gov For example, introducing electron-donating groups on the TCO can raise its HOMO energy, while electron-withdrawing groups on the tetrazine can lower its LUMO energy, both of which can accelerate the cycloaddition. researchgate.net

| TCO Derivative | Reaction Partner | Computational Method | Calculated Activation Free Energy (ΔG‡) (kcal/mol) | Key Finding |

| trans-Cyclooctene (Parent) | 3,6-diphenyl-s-tetrazine | DFT | ~14-16 | Serves as a baseline for reactivity studies. rsc.org |

| axial-5-hydroxy-TCO | 3,6-dipyridyl-s-tetrazine | M06L/6-311+G(d,p) | Lower than equatorial isomer | Demonstrates the impact of substituent stereochemistry on reactivity. nih.gov |

| a-TCO (alpha-substituted) | 3,6-dipyridyl-s-tetrazine | DFT | Lower than many other TCOs | Increased ring strain from geminal substitution enhances reaction kinetics. nih.gov |

| d-TCO (bicyclic) | Tetrazine | DFT | Very low | High conformational strain leads to exceptionally fast kinetics. nih.gov |

| s-TCO (spiro-fused) | Tetrazine | DFT | Not significantly different from parent TCO | Shows that not all modifications that increase strain necessarily enhance iEDDA reactivity. nih.gov |

Molecular Dynamics Simulations for Understanding Linker Flexibility and Conformational Space

The PEG2 spacer in this compound is not merely a passive connector; its flexibility, length, and interaction with the solvent and biomolecule are critical for successful conjugation. chempep.comprecisepeg.com Molecular dynamics (MD) simulations are a powerful tool for studying these dynamic properties at an atomistic level. researchgate.netmdpi.com

MD simulations can model the behavior of the PEG linker in an aqueous environment, providing insights into its conformational space. nih.govntnu.no These simulations reveal that the C-O bonds in the polyethylene (B3416737) glycol chain can rotate freely, giving the linker significant conformational flexibility. chempep.com This flexibility is crucial as it helps to minimize steric hindrance between the biomolecule and the reaction partner, facilitating efficient conjugation. thermofisher.cominterchim.fr Simulations can quantify this flexibility by calculating parameters such as the radius of gyration (Rg) and end-to-end distance over time. ntnu.no

| PEG Linker Property | Simulation Method | Key Parameter | Typical Finding | Implication for this compound |

| Conformational Ensemble | All-Atom MD | Radius of Gyration (Rg) | Short PEG chains exhibit a compact, flexible structure in water. ntnu.no | The PEG2 linker is flexible enough to avoid steric clash during conjugation. |

| Flexibility | All-Atom MD | Dihedral Angle Distribution | Free rotation around C-O bonds is observed. chempep.com | Ensures the TCO and NHS ester termini can achieve optimal orientation for reaction. |

| Solvation | All-Atom MD | Radial Distribution Function (RDF) of water around PEG | PEG's ether oxygens form strong hydrogen bonds with water. chempep.com | The Sulfo-NHS ester's solubility is enhanced by the hydrophilic PEG2 spacer. axispharm.com |

| Hydrodynamic Volume | Coarse-Grained MD | Hydrodynamic Radius | PEGylation increases the effective size of a molecule in solution. researchgate.net | Even a short PEG2 linker can slightly increase the conjugate's hydrodynamic volume. |

In Silico Design and Prediction of Bioconjugate Reactivity and Stability

In silico methods are instrumental in predicting the reactivity and stability of the entire this compound construct. This involves modeling both the amine-reactive NHS ester and the bioorthogonal TCO group.

The reactivity of the Sulfo-NHS ester is primarily directed towards primary amines, such as the side chain of lysine (B10760008) residues on a protein. escholarship.org A significant competing reaction is the hydrolysis of the ester in an aqueous environment, which inactivates the reagent. thermofisher.com Computational models can be used to study the kinetics of both aminolysis and hydrolysis. nih.gov For example, quantum mechanics (QM) calculations can determine the energy barriers for the nucleophilic attack by an amine versus a water molecule. These models can predict the half-life of the NHS ester at different pH values, guiding the optimization of reaction conditions to maximize conjugation efficiency. escholarship.org

On the other end of the molecule, the stability of the TCO ring is also a critical consideration. While highly reactive towards tetrazines, some strained TCO derivatives can be susceptible to isomerization or degradation under certain physiological conditions. nih.govnih.gov Computational modeling can predict the stability of different TCO scaffolds. For example, calculations can determine the energy barrier for the trans-to-cis isomerization, which renders the molecule significantly less reactive in the iEDDA reaction. nih.gov These predictive models help in designing TCO derivatives that strike an optimal balance between high reactivity and sufficient stability for in vivo applications. nih.gov

| Property | Computational Approach | Parameter Modeled | Prediction/Insight |

| NHS Ester Reactivity | Quantum Mechanics (QM) | Activation energy of aminolysis vs. hydrolysis | Predicts the likelihood of successful conjugation over reagent inactivation at a given pH. nih.gov |

| NHS Ester Stability | QM/Continuum Solvation Models | Reaction rate constants for hydrolysis | Determines the optimal pH and buffer conditions to minimize hydrolysis and maximize yield. escholarship.orgthermofisher.com |

| TCO Stability | DFT | Energy barrier for trans-cis isomerization | Identifies TCO scaffolds with high stability against non-productive isomerization. nih.gov |

| Bioconjugate Stability | QM/MD | Bond dissociation energies | Predicts the stability of the newly formed amide bond (from NHS ester) and dihydropyridazine (B8628806) bond (from TCO). |

Cheminformatics Approaches for Exploring this compound Chemical Space

Virtual libraries of TCO-PEG-NHS ester derivatives can be generated in silico by systematically varying the TCO scaffold, the length of the PEG chain, and the nature of the activated ester. For each virtual compound, a range of molecular descriptors can be calculated. These descriptors quantify various physicochemical properties, including lipophilicity (e.g., calculated LogP or cLogP), polar surface area (PSA), molecular weight, and the number of hydrogen bond donors/acceptors. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) models can then be developed to correlate these calculated descriptors with experimentally determined properties, such as reaction kinetics or stability. rsc.org For example, a QSAR model might correlate the LUMO energy of the tetrazine partner and the HOMO energy of the TCO derivative with the observed iEDDA reaction rate. Such models enable the rapid screening of large virtual libraries to identify new linker designs with potentially superior performance. For instance, cheminformatics analyses have been used to design TCO derivatives with improved hydrophilicity (lower cLogP), which can reduce non-specific binding and background signals in cellular imaging applications. nih.govnih.gov

| Virtual Modification | Cheminformatics Tool | Calculated Property | Design Goal |

| Altering TCO scaffold substituents | Molecular descriptor calculators | cLogP, Polar Surface Area (PSA) | Improve hydrophilicity and reduce non-specific binding. nih.govnih.gov |

| Varying PEG linker length (e.g., PEG2, PEG4, PEG12) | 3D Conformational analysis | End-to-end distance, Flexibility index | Optimize spacing and minimize steric hindrance for specific applications. |

| Modifying substituents on the TCO ring | QSAR modeling based on DFT calculations | HOMO energy, Ring strain energy | Fine-tune iEDDA reaction kinetics for faster or more controlled ligation. rsc.org |

| Replacing Sulfo-NHS ester | Virtual reaction modeling | Predicted reaction rates with amines | Explore alternative amine-reactive groups with different stability or reactivity profiles. |

Future Directions and Emerging Research Paradigms

Development of Next-Generation TCO-PEG2-Sulfo-NHS Ester Analogs for Enhanced Performance

The development of next-generation analogs of this compound is driven by the need for improved reaction kinetics, stability, and hydrophilicity for in vivo applications. Research focuses on modifying the core TCO structure to fine-tune these properties.

One key area of development involves the synthesis of TCO isomers and derivatives with increased ring strain, which accelerates the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazine partners. For instance, highly strained sTCO derivatives have been developed that are five times more reactive than parent TCO linkers while maintaining in vivo stability. nih.govresearchgate.net The stereochemistry of substituents on the TCO ring also plays a critical role; axial isomers of TCO derivatives react significantly faster with tetrazines than their equatorial counterparts. tcichemicals.comfuturechem.shoptcichemicals.com This principle allows for the design of reagents with tailored reactivity. For example, with certain carbamate-modified TCOs used in "click-to-release" applications, the axial isomer can react up to 150 times faster than the equatorial isomer. tcichemicals.com

Another crucial aspect is enhancing the hydrophilicity of TCO analogs to improve their behavior in biological systems. The inherent hydrophobicity of the parent TCO structure can lead to high background signals and slow clearance in vivo. nih.gov To address this, hydrophilic TCOs have been designed, such as trans-5-oxocene (oxoTCO) and d-TCO, by incorporating heteroatoms like oxygen into the cyclooctene (B146475) ring. nih.govnih.gov These modifications not only increase aqueous solubility, leading to improved tumor-to-background contrast in imaging, but can also accelerate reaction rates by increasing angle strain. nih.govnih.gov The development of a-TCO derivatives has also yielded compounds with improved hydrophilicity and permeability relative to traditional TCOs. researchgate.net

The trade-off between reaction speed and stability is a central consideration. While more reactive TCOs are desirable for rapid labeling at low concentrations, they can be more susceptible to isomerization into the unreactive cis-cyclooctene form, particularly in the presence of thiols or copper-containing proteins in biological environments. researchgate.nettcichemicals.comtcichemicals.com Therefore, the development of analogs like d-TCO, which demonstrate improved stability in aqueous solutions and human serum while maintaining excellent reactivity, represents a significant advancement. nih.gov

The following table summarizes the second-order rate constants for the reaction between various TCO analogs and tetrazine derivatives, illustrating the impact of structural modifications on reactivity.

| TCO Analog | Tetrazine Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions |

| Parent TCO | 3,6-di(2-pyridyl)-s-tetrazine | 2,000 | 9:1 MeOH/Water |

| TCO-functionalized mAb | [¹¹¹In]In-labeled-Tz | 13,000 ± 80 | PBS, 37 °C |

| oxoTCO | Water-soluble tetrazine | 526 ± 11 | PBS |

| d-TCO (syn-diastereomer) | Water-soluble 3,6-dipyridyl-s-tetrazine | 366,000 ± 15,000 | Water, 25 °C |

| TCO-loaded PeptoBrush | Lipophilic Tetrazine | >25,000 (per TCO unit) | Not specified |

This table presents a selection of reported kinetic data to illustrate the range of reactivities among different TCO analogs. nih.govnih.govnih.govnih.gov

Advancements in High-Throughput Screening and Automation of Bioconjugation Methods

The growing complexity of bioconjugates, such as antibody-drug conjugates (ADCs), has necessitated the development of high-throughput and automated methods for their synthesis and screening. nih.govnjbio.comnih.gov this compound and its analogs are integral to these advanced workflows, which aim to accelerate the discovery and optimization of new therapeutic and diagnostic agents.

High-throughput screening (HTS) platforms are critical for rapidly evaluating large libraries of bioconjugates. njbio.comdrugtargetreview.com In the context of ADCs, these platforms can screen for multiple parameters, including conjugation efficiency, drug-to-antibody ratio (DAR), aggregation, and stability post-conjugation. njbio.com By analyzing pooled ADC libraries using mass spectrometry, researchers can efficiently identify favorable sites for conjugation on an antibody. nih.gov This integrated approach allows for the rapid ranking of candidates based on potency, specificity, and developability, enabling more informed decision-making early in the drug discovery process. njbio.com

Exploration of this compound in New Areas of Chemical Biology Research

The unique properties of this compound, particularly its role in facilitating the extremely rapid and bioorthogonal TCO-tetrazine ligation, have opened up new frontiers in chemical biology and medicine.

Proteolysis-Targeting Chimeras (PROTACs): this compound is explicitly identified as a PEG-based linker used in the synthesis of PROTACs. medchemexpress.comcnreagent.commedkoo.commedchemexpress.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. medchemexpress.com The linker component is crucial for orienting the two ligands correctly, and the modular nature of click chemistry, enabled by reagents like this compound, allows for the rapid generation of PROTAC libraries with varied linker lengths and compositions to optimize degradation efficiency.

"Click-to-Release" Systems: A major area of innovation is the development of "click-to-release" chemistry for targeted drug delivery and prodrug activation. tcichemicals.comtcichemicals.com In this approach, a TCO derivative is used to "cage" a therapeutic agent via a carbamate (B1207046) linkage. nih.govacs.orgnih.gov This prodrug remains inactive until it encounters a tetrazine-functionalized molecule at a specific target site, such as a tumor. The ensuing bioorthogonal IEDDA reaction triggers a self-immolative cascade that releases the active drug precisely where it is needed, minimizing off-target toxicity. tcichemicals.comacs.org The development of highly reactive TCO linkers for this purpose is an active area of research, aiming to achieve quantitative payload release with faster kinetics. nih.govresearchgate.netchemrxiv.org

Advanced Imaging and In Vivo Labeling: The unparalleled speed and biocompatibility of the TCO-tetrazine reaction make it a superior tool for live-cell and in vivo imaging. vectorlabs.comresearchgate.net It enables the labeling of biomolecules at very low, physiologically relevant concentrations. iris-biotech.de A prominent application is in pretargeted imaging, where a TCO-labeled antibody is administered first and allowed to accumulate at the target site and clear from circulation. nih.govnih.gov Subsequently, a low-molecular-weight, tetrazine-labeled imaging agent (e.g., a PET isotope) is administered, which rapidly "clicks" to the TCO-antibody at the target, providing a high-contrast image with reduced background radiation. nih.govnih.govacs.org This strategy is also being explored for super-resolution microscopy and for precisely labeling cell-surface proteins. vectorlabs.comacs.org

Q & A

Q. What are the structural and functional roles of TCO-PEG2-Sulfo-NHS ester in bioconjugation?

- Methodological Answer : The compound comprises three key components:

- TCO (trans-cyclooctene) : Enables bioorthogonal "click chemistry" with tetrazine-modified molecules (e.g., for live-cell labeling or drug delivery) .

- PEG2 spacer : Enhances hydrophilicity, reduces steric hindrance between conjugated molecules, and improves solubility in aqueous buffers .

- Sulfo-NHS ester : Reacts with primary amines (e.g., lysine residues on proteins) to form stable amide bonds under mild conditions (pH 7–9, 4°C) .

Application Example: Conjugate this compound to antibodies via NHS chemistry, then perform tetrazine-TCO click reactions for targeted imaging .

Q. How does the PEG spacer length (PEG2 vs. PEG4/PEG6) affect conjugation efficiency in PROTAC design?

- Methodological Answer : Shorter PEG spacers (e.g., PEG2) minimize distance between PROTAC components, which may reduce ternary complex formation if steric hindrance occurs. Optimize by:

- Comparing degradation efficiency of PEG2 vs. PEG4 linkers in cell-based assays (e.g., Western blot for target protein levels) .

- Using fluorescence polarization to measure binding affinity between PROTAC components with varying PEG lengths .

Q. What protocols ensure stable storage and handling of this compound?

- Methodological Answer :

- Solid-state storage : Store at –20°C in anhydrous DMSO or dry powder to prevent hydrolysis of the NHS ester .

- In-use stability : Prepare fresh solutions in PBS (pH 8.0) and use within 2 hours to avoid NHS ester degradation .

Advanced Research Questions

Q. How to resolve contradictions in reaction yields when conjugating this compound to amine-rich proteins?

- Methodological Answer : Conflicting data may arise from:

- Amine accessibility : Use site-directed mutagenesis to reduce lysine residues or employ pH-controlled conjugation (e.g., pH 6.5 for selective N-terminal labeling) .

- Competing hydrolysis : Quantify hydrolysis rates via HPLC and adjust reaction time/temperature to favor amide bond formation .

Q. What strategies optimize TCO-tetrazine reaction kinetics in crowded cellular environments?

- Methodological Answer :

- Pre-complexation : Pre-incubate TCO-labeled biomolecules with tetrazine probes in serum-free buffer to enhance reaction specificity .

- Kinetic modeling : Use stopped-flow spectroscopy to measure second-order rate constants (k~2~) under physiological conditions (e.g., 37°C, 150 mM NaCl) .

Q. How to validate the absence of nonspecific binding in this compound-based imaging probes?

- Methodological Answer :

- Negative controls : Use TCO-free PEG2-Sulfo-NHS ester in parallel experiments to assess background signal .

- Blocking studies : Pre-treat cells with excess free TCO to compete for tetrazine binding sites .

Q. What analytical techniques confirm successful conjugation and quantify labeling efficiency?

- Methodological Answer :

- MALDI-TOF/MS : Detect mass shifts corresponding to TCO-PEG2 adducts on proteins .

- Fluorescence quenching assays : Measure residual NHS ester activity post-conjugation using amine-reactive fluorophores (e.g., FITC) .

Data Analysis and Contradiction Management

Q. How to interpret conflicting results in PROTAC-mediated protein degradation studies using TCO-PEG2 linkers?

- Methodological Answer : Discrepancies may stem from:

- Cell line variability : Validate PROTAC activity across multiple cell lines (e.g., HEK293 vs. HeLa) .